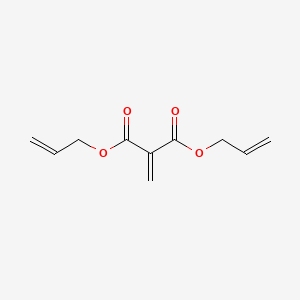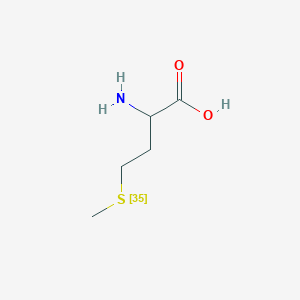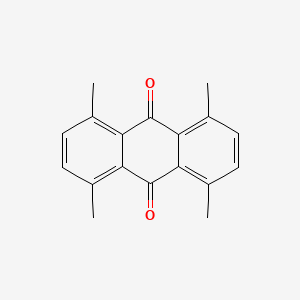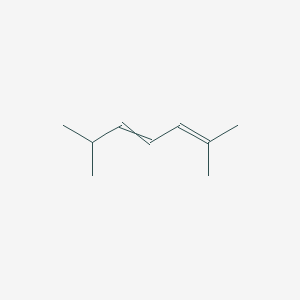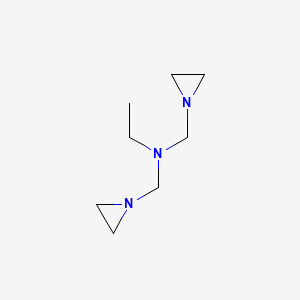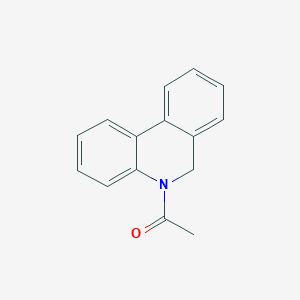
1-(6H-phenanthridin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6H-phenanthridin-5-yl)ethanone is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
The synthesis of 1-(6H-phenanthridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of phenanthridine with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields
Análisis De Reacciones Químicas
1-(6H-phenanthridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Reagents such as Grignard reagents or organolithium compounds can be used to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenanthridinone derivatives, while reduction results in alcohols.
Aplicaciones Científicas De Investigación
1-(6H-phenanthridin-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer. Its derivatives have shown promise in preclinical studies for their ability to inhibit tumor growth.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6H-phenanthridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
1-(6H-phenanthridin-5-yl)ethanone can be compared with other phenanthridine derivatives, such as phenanthridinone and phenanthridine itself. These compounds share a common core structure but differ in their functional groups and chemical properties.
Similar compounds include:
Phenanthridinone: A closely related compound with a ketone group at a different position.
Phenanthridine: The parent compound without additional functional groups.
Phenanthridine derivatives: Various substituted phenanthridines with different functional groups.
Propiedades
Número CAS |
6327-08-8 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-(6H-phenanthridin-5-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-9H,10H2,1H3 |
Clave InChI |
NMDAFLHRXZQATQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
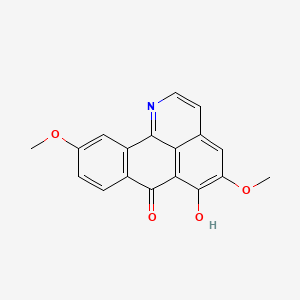
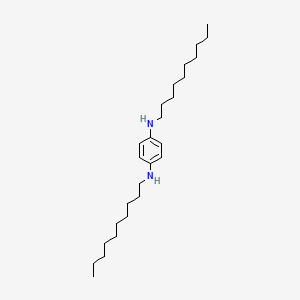
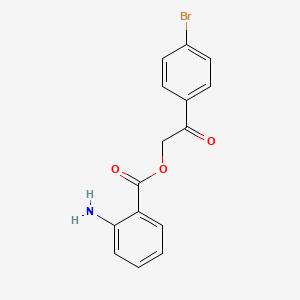
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
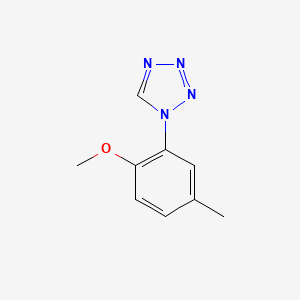
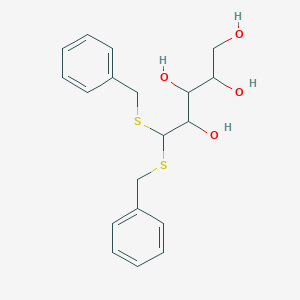
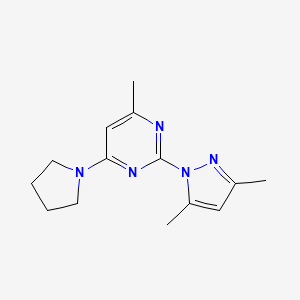
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
